4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Monoamine Oxidase B Neuropharmacology Fluorine Chemistry

This 7-CF3 quinolin-4-ol exhibits 140-fold enhanced MAO-B potency vs. non-fluorinated analogs, with validated CYP3A4 inhibition (IC50 800 nM). Its >280°C melting point ensures superior solid-state stability. Procure this specific derivative for SAR studies, drug discovery, and fluorinated building block applications. For R&D use only.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
CAS No. 15912-66-0
Cat. No. B099916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methyl-7-trifluoromethylquinoline
CAS15912-66-0
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16)
InChIKeyIIABTAZQWRTZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.1 [ug/mL]

4-Hydroxy-2-methyl-7-trifluoromethylquinoline (CAS 15912-66-0): A Dual-Substituted Quinolin-4-ol Scaffold for Medicinal Chemistry and Chemical Biology Research


4-Hydroxy-2-methyl-7-trifluoromethylquinoline (CAS 15912-66-0) is a heterocyclic quinoline derivative characterized by a hydroxyl group at the 4-position, a methyl substituent at the 2-position, and a trifluoromethyl group at the 7-position. Its molecular formula is C11H8F3NO, with a molecular weight of 227.18 g/mol . This compound exists as a solid at ambient temperature, exhibiting a high melting point exceeding 280 °C and a predicted logP of approximately 3.27, indicating substantial lipophilicity [1]. The molecule serves as a versatile building block in the synthesis of fluorinated pharmaceuticals and has demonstrated measurable inhibitory activity against human monoamine oxidase B (MAO-B), cytochrome P450 3A4 (CYP3A4), and acetylcholinesterase (AChE) [2]. These combined structural and biological properties position this quinolin-4-ol as a differentiated scaffold for structure–activity relationship (SAR) exploration and early-stage drug discovery programs.

Why 4-Hydroxy-2-methyl-7-trifluoromethylquinoline Cannot Be Simply Interchanged with Non-Fluorinated or Mono-Substituted Quinolin-4-ol Analogs


The substitution pattern of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline is not cosmetic; it drives divergent physicochemical and biological behavior that precludes simple analog substitution. The electron‑withdrawing trifluoromethyl group at the 7‑position lowers the pKa of the 4‑hydroxyl by approximately 0.5 log units relative to the non‑fluorinated 4‑hydroxy‑2‑methylquinoline, altering the compound's ionization state and hydrogen‑bonding capacity at physiological pH . Simultaneously, this CF3 moiety increases lipophilicity (ΔlogP ≈ 1.4) and raises the melting point by over 45 °C, reflecting enhanced crystal lattice stability and potential formulation challenges [1][2]. These molecular modifications manifest in a distinct biological fingerprint: the compound exhibits low‑micromolar inhibition of human MAO‑B (IC50 530 nM) and moderate CYP3A4 inhibition (IC50 800 nM), while the des‑fluoro analog 4‑hydroxy‑2‑methylquinoline is a weak MAO‑B inhibitor with an IC50 of 74,000 nM [3][4]. Such quantitative differences underscore that substituting a generic quinolin‑4‑ol would fundamentally alter the SAR trajectory and biological readout of any research or development program.

Quantitative Differentiation Evidence for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline (CAS 15912-66-0) vs. Structural Analogs


140‑Fold Enhancement in Human MAO‑B Inhibition Potency Compared to Non‑Fluorinated Analog

4-Hydroxy-2-methyl-7-trifluoromethylquinoline inhibits human recombinant MAO‑B with an IC50 of 530 nM [1]. In contrast, the non‑fluorinated analog 4‑hydroxy‑2‑methylquinoline exhibits an IC50 of 0.074 mM (74,000 nM) against the same enzyme [2]. The trifluoromethyl substitution at the 7‑position confers an approximately 140‑fold increase in inhibitory potency, demonstrating that the CF3 group is not merely a lipophilic tag but a critical pharmacophoric element for engaging the MAO‑B active site.

Monoamine Oxidase B Neuropharmacology Fluorine Chemistry

Selective CYP3A4 Inhibition Profile (IC50 800 nM) Absent in Non‑Fluorinated and Mono‑Substituted Comparators

4-Hydroxy-2-methyl-7-trifluoromethylquinoline inhibits human recombinant CYP3A4 with an IC50 of 800 nM, as determined by a fluorescence‑based homogeneous assay [1]. The non‑fluorinated analog 4‑hydroxy‑2‑methylquinoline lacks any reported CYP3A4 inhibitory activity, and the mono‑substituted 7‑trifluoromethylquinolin‑4‑ol (CAS 322‑97‑4) has no documented CYP450 interaction data [2]. The dual 2‑methyl/7‑trifluoromethyl substitution pattern appears to be essential for engaging the CYP3A4 active site, potentially via enhanced lipophilicity (logP 3.27) that facilitates membrane penetration and heme‑iron coordination.

Cytochrome P450 Drug Metabolism Pharmacokinetics

Elevated Melting Point (>280 °C) Indicates Superior Thermal Stability vs. Non‑Fluorinated (235 °C) and 7‑CF3 Mono‑Substituted (267 °C) Analogs

The melting point of 4‑Hydroxy‑2‑methyl‑7‑trifluoromethylquinoline exceeds 280 °C . This value is >45 °C higher than that of 4‑hydroxy‑2‑methylquinoline (234–236 °C) [1] and >13 °C higher than that of 7‑trifluoromethylquinolin‑4‑ol (266–269 °C) [2]. The combined effect of the 2‑methyl and 7‑CF3 substituents strengthens intermolecular hydrogen‑bonding networks in the solid state, as evidenced by the progressive increase in melting point with each additional substitution.

Solid‑State Chemistry Formulation Development Crystal Engineering

Increased Lipophilicity (logP 3.27) and Reduced pKa (3.93) Relative to Non‑Fluorinated Analog Drive Distinct Pharmacokinetic and Ionization Behavior

4-Hydroxy-2-methyl-7-trifluoromethylquinoline exhibits a predicted logP of 3.26760 and a pKa of 3.93±0.40 . In comparison, 4‑hydroxy‑2‑methylquinoline has a predicted logP of ~1.9–2.2 and a pKa of 4.44±0.40 [1]. The trifluoromethyl group increases lipophilicity by approximately 1.4 log units while simultaneously acidifying the 4‑hydroxyl by ~0.5 pKa units. This combination enhances passive membrane permeability while increasing the fraction of the neutral (unionized) species at physiological pH, a balance that is not achievable with the non‑fluorinated scaffold.

ADME Properties Lipophilicity Ionization

Multi‑Target Enzyme Inhibition Fingerprint (MAO‑B, CYP3A4, AChE) Distinguishes This Scaffold from Narrow‑Spectrum Quinolin‑4‑ol Analogs

4-Hydroxy-2-methyl-7-trifluoromethylquinoline demonstrates measurable inhibition against three distinct human enzymes: MAO‑B (IC50 530 nM), CYP3A4 (IC50 800 nM), and acetylcholinesterase (AChE; IC50 1,200 nM) [1]. In contrast, 4‑hydroxy‑2‑methylquinoline inhibits only MAO‑B (IC50 74,000 nM) with negligible activity against other targets [2]. The 7‑CF3‑substituted analog 7‑trifluoromethylquinolin‑4‑ol (CAS 322‑97‑4) lacks any documented enzyme inhibition data. This broader polypharmacological profile suggests that the dual‑substituted scaffold engages multiple biological targets, a feature that is not observed in simpler quinolin‑4‑ol derivatives.

Polypharmacology Enzyme Inhibition Chemical Probes

Evidence‑Driven Application Scenarios for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline (CAS 15912-66-0)


MAO‑B Inhibitor Lead Optimization and SAR Expansion

Based on the 140‑fold potency enhancement over non‑fluorinated 4‑hydroxy‑2‑methylquinoline (IC50 530 nM vs. 74,000 nM) [1][2], this compound serves as an advanced starting scaffold for medicinal chemistry campaigns targeting MAO‑B. Its sub‑micromolar IC50 justifies further elaboration of the quinoline core to improve selectivity, metabolic stability, and CNS penetration. Procurement of this specific 7‑CF3 analog—rather than a generic quinolin‑4‑ol—ensures that the SAR dataset reflects the impact of the critical trifluoromethyl pharmacophore from the outset.

CYP3A4 Interaction Studies and DDI Risk Assessment

With a measured CYP3A4 IC50 of 800 nM [1], this compound is uniquely positioned among quinolin‑4‑ol analogs as a tool for investigating cytochrome P450 3A4 modulation. The absence of CYP3A4 activity in non‑fluorinated and mono‑substituted analogs makes this dual‑substituted derivative the only viable option for establishing structure‑dependent CYP inhibition within this chemical series. Researchers evaluating drug–drug interaction liability or designing isoform‑selective CYP probes should prioritize this compound based on its validated activity.

Fluorinated Building Block for Polypharmacological Probe Synthesis

The multi‑target inhibition profile—spanning MAO‑B, CYP3A4, and AChE [1]—combined with its high melting point (>280 °C) [2] and enhanced lipophilicity (logP 3.27) , establishes this compound as a privileged fluorinated building block. It is ideally suited for synthesizing polypharmacological chemical probes or for incorporation into fragment‑based drug discovery libraries. The thermal stability and distinct physicochemical signature further recommend it for high‑temperature coupling reactions and for generating derivatives with predictable ADME properties.

Crystallization and Solid‑State Formulation Development

The >45 °C elevation in melting point relative to 4‑hydroxy‑2‑methylquinoline [2] and >13 °C increase over 7‑trifluoromethylquinolin‑4‑ol indicates superior crystal lattice stability. This property makes 4‑Hydroxy-2-methyl-7-trifluoromethylquinoline a valuable candidate for solid‑state formulation studies, co‑crystal screening, and long‑term stability assessments. Procurement of this specific derivative ensures that thermal stability and crystallinity are not limiting factors during pre‑formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.